N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like hydrochloric acid. Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Industry: It is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . The compound may also interact with other molecular pathways, leading to its biological effects.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds have shown antibacterial activity against various strains of bacteria.
2-aminobenzothiazoles: Known for their larvicidal and adulticidal activities against Aedes aegypti.
Benzothiazole-based anti-tubercular compounds: These compounds have demonstrated potent inhibitory activity against Mycobacterium tuberculosis.
Properties
Molecular Formula |
C21H15N3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4S/c1-28-18-11-10-13(21-23-15-7-3-5-9-19(15)29-21)12-16(18)22-20(25)14-6-2-4-8-17(14)24(26)27/h2-12H,1H3,(H,22,25) |
InChI Key |
GOULDHCXVORHFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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